![molecular formula C20H25N5O2 B2738656 9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-28-9](/img/structure/B2738656.png)
9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Molecular Structure Analysis
The compound seems to contain a purine core, which is a two-ring structure consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on similar purine derivatives has led to the development of new synthetic methodologies for [c,d]-fused purinediones, which may serve as a foundational approach for synthesizing the specified compound. These methodologies involve multi-step syntheses that may start from basic pyrimidine diones, leading to complex purinedione structures through intramolecular alkylation and other synthetic strategies (Ondrej Šimo, A. Rybár, J. Alföldi, 1995).
Pharmacological Potential
Compounds within the purinedione family, similar to the specified chemical, have shown varied pharmacological potentials. For instance, certain derivatives have been studied for their affinity and binding modes at human and rat adenosine receptors, indicating their potential as adenosine receptor antagonists. This property is crucial for exploring therapeutic agents in neurodegenerative diseases, cardiovascular diseases, and other conditions where adenosine receptors play a significant role (E. Szymańska et al., 2016).
Anti-inflammatory Applications
Substituted analogues of the pyrimidopurinedione ring system, closely related to the specified chemical, have demonstrated significant anti-inflammatory activity in various models. This suggests the potential utility of these compounds in developing new anti-inflammatory agents with minimal side effects (J. Kaminski et al., 1989).
Neurodegenerative Disease Treatment
Studies have also focused on purinedione derivatives for their dual-target drug potential, particularly in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds have been evaluated for their interactions with adenosine receptors and monoamine oxidases, showing promising results as multi-target drugs that could offer symptomatic relief and potentially modify disease progression (P. Koch et al., 2013).
Future Directions
The future research directions for this compound would likely depend on its biological activity. Given the wide range of biological activities exhibited by purine derivatives, it could be of interest in fields such as medicinal chemistry, particularly if it shows promising activity in preliminary tests .
properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-5-10-25-18(26)16-17(22(4)20(25)27)21-19-23(11-7-12-24(16)19)15-9-6-8-13(2)14(15)3/h6,8-9H,5,7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRNGVAPNUNFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide](/img/structure/B2738573.png)
![lithium(1+) ion 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2738575.png)
![N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2738577.png)
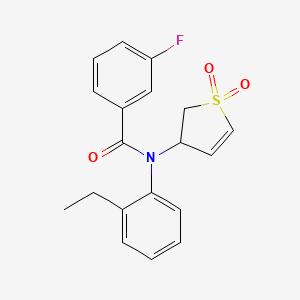
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2738580.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2738582.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738588.png)
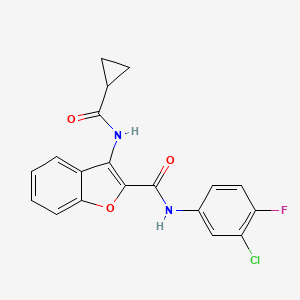
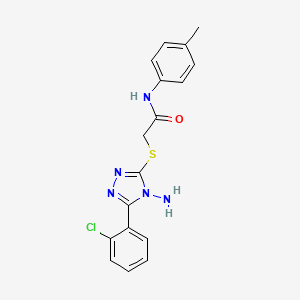
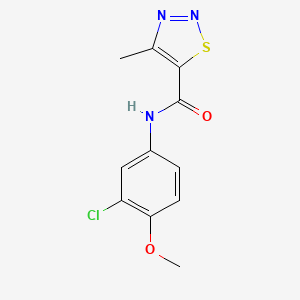
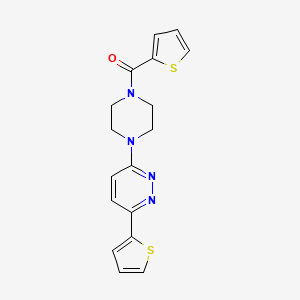
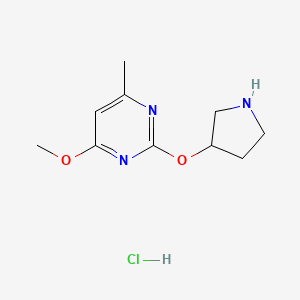
![[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine](/img/structure/B2738595.png)